2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C7H9Cl2NOS·HCl and a molecular weight of 262.59 g/mol . This compound is characterized by the presence of an amino group, a thiophene ring substituted with two chlorine atoms, and a hydroxyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorothiophene and an appropriate amino alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride can be compared with other similar compounds, such as:
2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid hydrochloride: This compound has a similar structure but contains a carboxylic acid group instead of a hydroxyl group.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: This compound features an indole ring instead of a thiophene ring, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C7H10Cl3NOS |
---|---|
Molekulargewicht |
262.6 g/mol |
IUPAC-Name |
2-amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H9Cl2NOS.ClH/c8-6-2-4(7(9)12-6)1-5(10)3-11;/h2,5,11H,1,3,10H2;1H |
InChI-Schlüssel |
MQFHJHPLXBPDGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1CC(CO)N)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.